Product packaging for Tetrahydro-2H-pyran-4-ol(Cat. No.:CAS No. 2081-44-9)

Tetrahydro-2H-pyran-4-ol

Cat. No.: B041187
CAS No.: 2081-44-9
M. Wt: 102.13 g/mol
InChI Key: LMYJGUNNJIDROI-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-ol is a versatile and valuable saturated oxygen-containing heterocycle, widely employed as a key building block in medicinal chemistry and organic synthesis. Its structure features a hydroxyl group attached to a tetrahydropyran ring, making it a privileged scaffold for constructing complex molecules. This compound serves as a critical intermediate in the synthesis of potential pharmaceutical agents, where the tetrahydropyran moiety is often used as a bioisostere for piperidine or other saturated rings to modulate the physicochemical properties, metabolic stability, and bioavailability of drug candidates. Its primary research value lies in its application as a polar, conformationally constrained spacer and as a precursor for further functionalization, such as etherification, esterification, or oxidation to the corresponding ketone, tetrahydropyran-4-one. Researchers utilize this compound in the development of compound libraries for high-throughput screening, in fragment-based drug design, and in the synthesis of natural product analogs. Beyond pharmaceuticals, it finds application in materials science as a monomer or cross-linker for polymers and in agrochemical research. This high-purity reagent offers researchers a reliable and consistent starting material to accelerate their investigative workflows in developing novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B041187 Tetrahydro-2H-pyran-4-ol CAS No. 2081-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-4-ol
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InChI

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LMYJGUNNJIDROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174921
Record name Tetrahydro-4H-pyran-4-ol
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Molecular Weight

102.13 g/mol
Source PubChem
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CAS No.

2081-44-9
Record name Tetrahydro-2H-pyran-4-ol
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Record name Tetrahydro-4H-pyran-4-ol
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Record name Tetrahydro-4H-pyran-4-ol
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Record name Tetrahydro-4H-pyran-4-ol
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Advanced Synthetic Methodologies for Tetrahydro 2h Pyran 4 Ol and Its Derivatives

Chemo- and Stereoselective Synthesis Strategies

Modern synthetic approaches prioritize selectivity, aiming to construct the tetrahydropyran (B127337) ring with specific substituents in defined orientations. These strategies are crucial for accessing the diverse stereoisomers of THP-containing natural products and active pharmaceutical ingredients.

Prins Cyclization Approaches

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands out as a powerful and widely utilized method for constructing the tetrahydropyran skeleton. This reaction forms a C-C and a C-O bond in a single step, proceeding through an oxocarbenium ion intermediate to stereoselectively form the THP ring.

The choice of catalyst is pivotal in the Prins cyclization to ensure high yield and selectivity. Heteropoly acids (HPAs) have emerged as highly effective catalysts due to their strong Brønsted acidity, approaching the superacid region, and their versatility.

Phosphomolybdic acid (PMA) , a specific type of HPA, efficiently catalyzes the Prins cyclization of homoallylic alcohols with various aldehydes. A key advantage of PMA is its ability to function effectively in water at room temperature, which presents a simple, cost-effective, and environmentally friendly procedure. This aqueous system often leads to high yields and excellent all-cis-selectivity for the resulting tetrahydropyran-4-ol derivatives nih.govrsc.orgrwth-aachen.de.

Supported Heteropoly Acids offer the benefits of heterogeneous catalysis, including ease of separation and catalyst recyclability. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) supported on silica (B1680970) (SiO₂) and its bulk acidic cesium salt (Cs₂.₅H₀.₅PW₁₂O₄₀) have demonstrated high activity in the synthesis of Florol®, a valuable fragrance compound which is a derivative of Tetrahydro-2H-pyran-4-ol nih.govrsc.org. These solid acid catalysts can be reused multiple times without a significant loss of activity or selectivity, making the process more sustainable nih.gov. The use of green solvents like dimethylcarbonate further enhances the environmental credentials of this methodology nih.gov.

Table 1: Comparison of Catalytic Systems in Prins Cyclization

Catalyst System Reaction Conditions Key Advantages Typical Yield Selectivity
Phosphomolybdic Acid (PMA) Water, Room Temperature Environmentally friendly, Cost-effective, Simple procedure High High cis-selectivity
H₃PW₁₂O₄₀ on SiO₂ Dimethylcarbonate, ~30°C Recyclable, High activity, Sustainable ~80% High
Cs₂.₅H₀.₅PW₁₂O₄₀ Dimethylcarbonate, ~30°C Recyclable, High activity, Solid catalyst ~80% High

In line with the principles of green chemistry, solvent-free reaction conditions have been developed for the Prins cyclization. These methods enhance efficiency by reducing waste, simplifying work-up procedures, and often accelerating reaction times.

One effective approach involves the mechanical grinding of a homoallylic alcohol and an aldehyde with a catalytic amount of p-toluenesulfonic acid (p-TSA) adsorbed on silica gel. This simple, solvent-free protocol has been successfully applied to the synthesis of commercial tetrahydropyran odorants like Florol® and Clarycet®, achieving high yields in a matter of minutes nih.gov. Another heterogeneous catalyst, the ion-exchange resin Amberlyst-15®, also facilitates an efficient one-pot, solvent-free Prins cyclization, yielding dihydropyrans and 4-hydroxytetrahydropyrans under mild conditions rsc.org. These solvent-free methods are characterized by their operational simplicity and reduced environmental impact.

Achieving a high degree of diastereoselectivity is critical in the synthesis of complex molecules. In the Prins cyclization, the stereochemical outcome is often directed by a chair-like transition state, which leads to thermodynamically favored products.

A significant advancement in this area is the silyl (B83357) enol ether Prins cyclization . This variation involves the reaction of a hydroxy-substituted silyl enol ether with an aldehyde, which cyclizes to afford substituted tetrahydropyran-4-ones with excellent diastereoselectivity rsc.orgresearchgate.netacs.org. This method is highly versatile, tolerating a wide range of functional groups and allowing for the synthesis of more than 30 different tetrahydropyran-4-ones in yields up to 97% and with diastereomeric ratios often exceeding 95:5 rsc.orgresearchgate.net.

Furthermore, the use of enecarbamates as terminating groups in Prins cyclizations provides another powerful strategy for achieving high diastereoselectivity. This approach leads to the formation of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones, a stereochemical pattern frequently observed in biologically significant natural products acs.org. The stereochemistry of the starting enecarbamate is transferred with high fidelity to the final product acs.org. These methods demonstrate the sophisticated level of control that can be exerted over the stereochemical course of the Prins cyclization to access specific diastereomers.

Enantioselective Synthesis of Chiral this compound Derivatives

While diastereoselective methods provide control over relative stereochemistry, enantioselective synthesis is required to produce a single, specific mirror image of a chiral molecule. This is paramount in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. Organocatalytic domino reactions, where multiple bond-forming events occur sequentially in a single pot, are particularly efficient for constructing complex chiral molecules from simple precursors.

An elegant strategy for the enantioselective synthesis of functionalized tetrahydropyrans is the domino Michael–hemiacetalization reaction . This reaction has been successfully employed using a squaramide-based organocatalyst. In this one-pot process, a 1,3-dicarbonyl compound reacts with an α-hydroxymethyl nitroalkene. The reaction proceeds via a stereoselective Michael addition, followed by an intramolecular hemiacetalization to form the tetrahydropyran ring. This method yields highly functionalized, chiral tetrahydropyran derivatives bearing multiple contiguous stereocenters with excellent diastereo- and enantioselectivity nih.gov. The reaction is tolerant of various functional groups, providing access to a diverse library of chiral building blocks nih.gov.

Table 2: Organocatalytic Domino Michael-Hemiacetalization for Tetrahydropyran Synthesis

Catalyst Reactants Reaction Type Key Features Stereoselectivity
Chiral Squaramide 1,3-Dicarbonyl compounds, α-Hydroxymethyl nitroalkenes Domino Michael-Hemiacetalization One-pot synthesis, multiple stereocenters formed High diastereo- and enantioselectivity
Quinine-based Squaramide Acetylacetone, β-Nitrostyrenes, Alkynyl aldehydes Domino Michael/Henry/Ketalization Multicomponent, five contiguous stereocenters dr > 20:1, 93–99% ee

Another powerful cascade sequence involves a Michael/Henry/ketalization reaction, which can be catalyzed by a bifunctional quinine-based squaramide catalyst rsc.org. This multicomponent reaction assembles highly functionalized tetrahydropyrans with up to five contiguous stereocenters from simple starting materials like β-keto esters, β-nitrostyrenes, and alkynyl aldehydes, achieving excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios rsc.org. These organocatalytic domino strategies represent the forefront of asymmetric synthesis, enabling the efficient and highly selective production of complex chiral tetrahydropyran derivatives.

Transition-Metal Catalysis in Enantioselective Hydroalkoxylation

The synthesis of chiral cyclic ethers, including derivatives of this compound, through transition-metal catalyzed enantioselective intramolecular hydroalkoxylation of unactivated alkenes represents a significant advancement in asymmetric synthesis. Copper-catalyzed systems have demonstrated notable efficacy in this area. For instance, the enantioselective intramolecular hydroalkoxylation of 4- and 5-alkenols can produce key structural motifs like tetrahydrofurans, phthalans, and isochromans nih.gov. Isotopic labeling and asymmetric induction studies support a polar/radical mechanism involving an initial enantioselective oxycupration, which is followed by C-[Cu] homolysis and a hydrogen atom transfer step nih.gov.

A Cu(I)-Xantphos catalyst system has been utilized for the intramolecular hydroalkoxylation of unactivated terminal alkenes, yielding five- and six-membered cyclic ethers. The proposed reaction pathway involves the addition of a Cu-O bond across the carbon-carbon double bond organic-chemistry.org. The use of chiral ligands, such as (R)-DTBM-SEGPHOS, has enabled enantioselective versions of this reaction, although with moderate success in enantioselectivity organic-chemistry.org.

Gold(I) catalysts have also been employed effectively. γ-Hydroxy and δ-hydroxy allenes undergo Au(I)-catalyzed intramolecular hydroalkoxylation to produce the corresponding oxygen heterocycles in good yields organic-chemistry.org. Furthermore, cobalt-based catalysts offer a mild and functional group-tolerant alternative. A Co(salen) complex, in conjunction with an N-fluoropyridinium salt and a disiloxane (B77578) reagent, facilitates intramolecular hydroalkoxylation of unactivated olefins at room temperature to form six-membered cyclic ethers organic-chemistry.org.

Table 1: Selected Transition-Metal Catalyzed Enantioselective Hydroalkoxylation Reactions

Catalyst System Ligand Substrate Type Product Ring Size Key Feature
Cu(I) Xantphos / (R)-DTBM-SEGPHOS Unactivated terminal alkenes 5- and 6-membered Enantioselective with moderate e.e. organic-chemistry.org
Au(I) - γ-Hydroxy and δ-hydroxy allenes 5- and 6-membered Good yields for allene (B1206475) substrates organic-chemistry.org
Co(salen) complex - Unactivated olefins 5- and 6-membered Mild, room temperature conditions organic-chemistry.org
Pd(II)/bis-sulfoxide - Alcohols Chroman, isochroman, pyran C-H activation mechanism organic-chemistry.org
Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds wikipedia.org. The auxiliary guides the formation of new stereocenters, and after the desired transformation, it can be removed and often recovered for reuse wikipedia.org.

Several types of chiral auxiliaries have been developed and applied in complex syntheses. Oxazolidinones, popularized by David Evans, are particularly effective. They are typically prepared from amino acids or amino alcohols and are commercially available wikipedia.org. When an acyl chloride substrate reacts with an oxazolidinone to form an imide, the substituents on the oxazolidinone ring direct stereoselective reactions, such as aldol (B89426) additions or alkylations, at the alpha-position of the carbonyl group . This method is powerful for establishing contiguous stereocenters simultaneously wikipedia.org.

Pseudoephedrine and its analogue, pseudoephenamine, also serve as practical and versatile chiral auxiliaries. They are particularly effective in diastereoselective alkylation reactions, including those that form challenging quaternary carbon centers nih.gov. Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification, and provide well-defined NMR spectra nih.gov. Other notable auxiliaries include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and camphorsultam, each offering unique stereochemical control in various reaction types like ene reactions and Diels-Alder reactions wikipedia.org.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application(s) Key Advantage(s)
Oxazolidinones Aldol reactions, Alkylation reactions High diastereoselectivity, establishes two contiguous stereocenters wikipedia.org
Pseudoephedrine/Pseudoephenamine Alkylation reactions Effective for creating quaternary carbons, crystalline derivatives nih.gov
trans-2-Phenylcyclohexanol Ene reactions High diastereoselectivity (e.g., 10:1 d.r. in glyoxylate (B1226380) reactions) wikipedia.org
Enzymatic Approaches for Enantiopure Isomers

Biocatalysis offers a powerful and environmentally benign strategy for producing enantiopure compounds. Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity. In the synthesis of chiral molecules, enzymatic cascades are particularly efficient. For example, the synthesis of enantiopure (R)-citronellal from geraniol (B1671447) has been achieved using a two-step enzymatic process. The first step involves the oxidation of geraniol to geranial, catalyzed by a short-chain dehydrogenase/reductase (SDR) tudelft.nl.

The second, crucial step is the asymmetric reduction of the intermediate geranial. Ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, are employed for this transformation. Variants like OYE2 from Saccharomyces cerevisiae can catalyze the reduction to produce (R)-citronellal with high conversion and excellent enantiomeric excess (>99% ee) tudelft.nl. The reaction is often conducted in a biphasic system (e.g., using n-heptane) to solubilize the substrate and product, minimize side reactions like isomerization, and facilitate product extraction tudelft.nl. The success of this approach hinges on the careful selection and engineering of enzymes to achieve high conversion and stereoselectivity for the specific substrates involved tudelft.nl.

Table 3: Example of an Enzymatic Cascade for Chiral Synthesis

Reaction Step Substrate Enzyme (Example) Product Key Outcome
1. Oxidation Geraniol AaSDR1 (Dehydrogenase) Geranial Intermediate generation
2. Asymmetric Reduction Geranial OYE2_Y83V (Ene Reductase) (R)-citronellal >90% conversion, >99% ee tudelft.nl

Cyclization and Ring-Forming Reactions

Maitland-Japp Reaction and Dihydropyranone Intermediates

The Maitland-Japp reaction, first described in 1904, is a classic method for synthesizing pyran-4(3H)-one structures. It involves the reaction between a non-enolizable aldehyde and a ketone that is enolizable at both α-positions synarchive.com. This reaction has been adapted and extended for the synthesis of highly functionalized dihydropyran-4-ones nih.govresearchgate.net.

These dihydropyran-4-one intermediates are valuable precursors for creating substituted tetrahydropyran-4-ones. They can be converted stereoselectively into the saturated tetrahydropyran-4-one core by the one-pot addition of hydride or carbon-based nucleophiles nih.govnih.gov. For instance, treatment of 6-substituted-2H-dihydropyran-4-ones with carbon nucleophiles can lead to tetrahydropyran rings with a 2,6-trans stereochemical arrangement nih.govresearchgate.net. Subsequent trapping of the resulting enolate with an electrophile allows for the creation of trisubstituted tetrahydropyran rings, including those with quaternary stereocenters nih.govnih.gov. The stereochemical outcome is often controlled by the preference for pseudo-axial addition of the nucleophile nih.govresearchgate.net. This methodology has been applied to the total synthesis of natural products such as diospongin B and a component of Civet fragrance nih.govnih.gov.

Intramolecular Hydroalkoxylation/Cyclization Reactions

Intramolecular hydroalkoxylation is a direct and atom-economical method for synthesizing cyclic ethers like this compound from the corresponding unsaturated alcohols (alkenols) organic-chemistry.org. This cyclization can be promoted by various catalysts.

Lanthanide triflates, such as Yb(OTf)₃, have proven to be efficient catalysts for the Markovnikov-type intramolecular hydroalkoxylation of hydroxyalkenes. These reactions proceed well in room temperature ionic liquids (RTILs), which can enhance the Lewis acidity and catalytic efficiency of the lanthanide ions organic-chemistry.org. The reaction rates are influenced by factors such as the ionic radius of the lanthanide (smaller radii lead to higher activity) and substrate structure, with six-membered rings generally forming more slowly than five-membered rings organic-chemistry.org.

Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also effective reagents for mediating the intramolecular cyclization of silylated alkenols to form highly substituted tetrahydropyrans nih.gov. The presence of a silyl group on the alkene, creating an electron-rich vinylsilane, is often crucial for the reaction to proceed efficiently nih.gov. In addition to acid catalysis, silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl groups to olefins, providing another mild route to tetrahydropyran rings organic-chemistry.org.

Nucleophilic Addition and Reductive Cyclization Pathways

The construction of the tetrahydropyran-4-ol ring can be achieved through multi-step pathways involving nucleophilic addition and subsequent cyclization. A prominent example is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde google.comnih.gov. This reaction, often catalyzed by protonic or Lewis acids, proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene nucleophile to form the six-membered ring google.comnih.gov. Phosphomolybdic acid has been used as an efficient and environmentally friendly catalyst for Prins cyclizations in water, yielding tetrahydropyran-4-ol derivatives with high yields and cis-selectivity organic-chemistry.org.

Another strategy involves the intramolecular reductive cyclization of a precursor molecule. For example, a convergent approach to the 2-hydroxypyran motif involves the esterification of two separate fragments, followed by an intramolecular reductive cyclization to form the final ring structure organic-chemistry.org. Additionally, pathways involving δ-halocarbanions have been explored. The addition of these carbanions to aldehydes, followed by a subsequent intramolecular cyclization, can form tetrahydropyran derivatives in high yield, as the competing cyclization to a four-membered cyclobutane (B1203170) ring is a slower process organic-chemistry.org.

Intramolecular Oxa-Michael Cyclization

The intramolecular oxa-Michael (IOM) addition is a powerful and widely utilized strategy for the stereoselective synthesis of substituted tetrahydropyran rings. This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl moiety, leading to the formation of the six-membered oxygen heterocycle. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the catalyst employed.

Research has demonstrated that both acid and base catalysis can effectively promote the IOM reaction. For instance, acid-catalyzed cyclization of β-hydroxy enones has been shown to produce 2,6-substituted tetrahydropyranones, which are direct precursors to the corresponding tetrahydropyran-4-ol derivatives upon reduction. A study highlighted the use of trifluoromethanesulfonic acid (TfOH) as a highly efficient Brønsted acid catalyst for this transformation, particularly under solvent-free and microwave irradiation conditions, which aligns with green chemistry principles. semanticscholar.orgresearchgate.net

In the realm of asymmetric synthesis, organocatalysis has emerged as a key tool for achieving high enantioselectivity in IOM reactions. Bifunctional catalysts, which possess both a Brønsted base/acid site and a hydrogen-bond donor moiety, are particularly effective. A notable example is the use of bifunctional iminophosphorane (BIMP) catalysts, which have demonstrated excellent yields (up to 99%) and enantiomeric ratios (up to 99.5:0.5 er) in the cyclization of alcohols onto tethered, low-electrophilicity Michael acceptors like α,β-unsaturated esters and amides. nih.gov These catalysts are modular and tunable, allowing for a broad substrate scope that includes the formation of substituted tetrahydropyrans. nih.gov

The table below summarizes various catalytic systems and conditions employed for the synthesis of tetrahydropyran derivatives via intramolecular oxa-Michael cyclization.

Catalyst/PromoterSubstrate TypeKey Features/ConditionsYield/SelectivityReference
Trifluoromethanesulfonic acid (TfOH)(E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-onesSolvent-free, Microwave irradiationUp to 81% yield semanticscholar.orgresearchgate.net
Bifunctional iminophosphorane (BIMP)Alcohols tethered to α,β-unsaturated esters/amidesEnantioselective, Metal-freeUp to 99% yield, up to 99.5:0.5 er nih.gov
Primary–secondary diaminesα,β-unsaturated ketonesOrganocatalytic, AsymmetricGood yields, up to 90% ee
Chiral Phosphoric Acids (CPA)Alcohol fragment and aryl thioacrylateAsymmetric 'clip-cycle' reactionHigh enantioselectivity (up to 99%)

**2.1.4. Derivatization Strategies of the Tetrahydropyran-4-ol Core

Once the tetrahydropyran-4-ol scaffold is constructed, its further functionalization is crucial for creating diverse molecular architectures with potential biological activities. The hydroxyl group at the C4 position and any existing substituents on the ring serve as handles for a variety of chemical transformations.

The secondary hydroxyl group of this compound is a versatile functional group that can undergo a range of standard transformations.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.

Esterification: Ester derivatives are readily prepared through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method.

Oxidation: Oxidation of the C4 hydroxyl group provides the corresponding ketone, Tetrahydro-4H-pyran-4-one. This ketone is a valuable intermediate for further modifications, including reductive amination to introduce nitrogen-containing substituents.

Functionalization of other positions on the tetrahydropyran ring is often achieved by starting with appropriately substituted precursors before the cyclization step. For example, the Prins cyclization of homoallylic alcohols with aldehydes can yield tetrahydropyran-4-ol derivatives with various substituents at other positions on the ring. organic-chemistry.org

Introducing nitrogen-containing functional groups is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Several methods are available for the synthesis of 4-amino-tetrahydropyran derivatives from the this compound core or its ketone precursor.

One of the most direct methods is the reductive amination of Tetrahydro-4H-pyran-4-one. This reaction involves the condensation of the ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. For instance, treatment of tetrahydro-4H-pyran-4-one with ammonium (B1175870) formate (B1220265) and 10% palladium on carbon provides Tetrahydro-2H-pyran-4-ylamine hydrochloride.

Another powerful method for converting the hydroxyl group of this compound directly to an amine is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to a variety of nucleophilic substitution products, including amines, with a clean inversion of stereochemistry at the reacting center. The reaction typically employs a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). For amine synthesis, a nitrogen nucleophile such as phthalimide (B116566) (in the Gabriel-Mitsunobu reaction) or a sulfonamide is used, followed by a deprotection step to release the free amine. This method is particularly valuable for controlling the stereochemistry at the C4 position.

The following table compares different approaches for the synthesis of 4-amino-tetrahydropyran derivatives.

MethodStarting MaterialReagentsKey Features
Reductive AminationTetrahydro-4H-pyran-4-oneAmine (e.g., NH3, RNH2), Reducing agent (e.g., NaBH3CN, H2/Pd)Direct conversion of the ketone to the amine.
Mitsunobu ReactionThis compoundPPh3, DEAD/DIAD, N-nucleophile (e.g., phthalimide, sulfonamide)Inversion of stereochemistry at the C4 position.
Nucleophilic Substitution (from activated alcohol)This compound1. Activation (e.g., TsCl, MsCl) 2. Amine nucleophileTwo-step process involving activation of the hydroxyl group as a good leaving group.

Derivatization Strategies of the Tetrahydropyran-4-ol Core

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of important chemical entities like this compound is crucial for sustainable chemical manufacturing. yale.edumsu.edu This involves the development of processes that reduce waste, use less hazardous materials, and are more energy-efficient.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). In the context of tetrahydropyran synthesis, several strategies have been explored to move towards more environmentally friendly conditions.

Solvent-Free Reactions: As mentioned earlier, the acid-catalyzed intramolecular oxa-Michael addition can be performed under solvent-free conditions, often accelerated by microwave irradiation. semanticscholar.orgresearchgate.net This approach significantly reduces solvent waste and can lead to shorter reaction times and increased energy efficiency.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Prins cyclization, a method to produce tetrahydropyran-4-ol derivatives, has been efficiently catalyzed by phosphomolybdic acid in water at room temperature. organic-chemistry.org The use of aqueous media for the synthesis of tetrahydrobenzo[b]pyran derivatives has also been reported using a recyclable ionic liquid catalyst. nih.gov

Bio-Renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are considered greener alternatives to traditional petroleum-based solvents like THF and dichloromethane. sigmaaldrich.comsigmaaldrich.com Tetrahydropyran (THP) itself has been proposed as a biomass-derived, economically competitive, and green solvent. rsc.org

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. yale.edumsu.edu Efficient and reusable catalysts are paramount for developing sustainable synthetic processes.

Organocatalysis: The use of small organic molecules as catalysts, as seen in the asymmetric intramolecular oxa-Michael reactions, avoids the need for potentially toxic and expensive metal catalysts. nih.gov These catalysts can often be used in low loadings and can be designed for high efficiency and selectivity.

Heterogeneous and Recyclable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a major goal in green chemistry. For the synthesis of various pyran derivatives, several reusable catalysts have been reported, including copper-doped iron tartarate and neodymium(III) oxide. bhu.ac.inmjbas.com These catalysts often function under mild or solvent-free conditions and can be recovered and reused multiple times with minimal loss of activity. mjbas.com

Biocatalysis: Enzymes offer an exceptionally green catalytic alternative, operating under mild conditions in aqueous media with high stereoselectivity. The enzyme AmbDH3, which catalyzes intramolecular oxa-Michael additions, has been characterized and its potential for the gram-scale synthesis of chiral tetrahydropyrans has been demonstrated. acs.org This highlights the potential of biocatalysis to provide sustainable routes to complex molecules like derivatives of this compound. acs.org

Industrial Scale Production Methodologies and Challenges

The industrial-scale production of this compound is primarily achieved through two main routes: the reduction of Tetrahydro-4H-pyran-4-one and the cyclization of acyclic precursors. The choice of methodology is often dictated by factors such as raw material availability, cost, and the desired purity of the final product.

One prevalent industrial method involves the synthesis of Tetrahydro-4H-pyran-4-one as a key intermediate. This precursor can be prepared in a two-stage process commencing from 3-chloropropionyl chloride. researchgate.net Another approach involves the reaction of 3-chloropropionyl chloride and aluminum chloride with ethylene (B1197577) gas. google.com The subsequent reduction of Tetrahydro-4H-pyran-4-one to this compound is a critical step. A common laboratory and potentially scalable method for this transformation is the use of reducing agents like sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (B95107) or methanol. echemi.com

An alternative large-scale synthesis route involves the cyclization reaction of 3-buten-1-ol (B139374) with trioxane (B8601419) in the presence of formic acid. echemi.com This method has been demonstrated to produce this compound with good yields. For instance, a process involving the gradual addition of a solution of 3-buten-1-ol and trioxane in formic acid, followed by solvolysis with ethanol, resulted in an isolated yield of 81.6% with a purity of 99.2%. echemi.com Variations of this procedure using different alcohols for the solvolysis step have also been reported with comparable reaction yields. echemi.com

The hydrogenation of pyran-4-one or dihydropyran-4-one over a metal catalyst also presents a viable pathway for producing the saturated ketone intermediate. google.com However, scaling this process can be disadvantageous due to the need for fine control over catalyst activity to achieve high yields. google.com

Key Industrial Synthesis Parameters

Starting MaterialsKey Reagents/CatalystsProductReported Yield
3-Buten-1-ol, TrioxaneFormic Acid, Ethanol, Methanesulfonic AcidThis compound81.6% (isolated) echemi.com
Tetrahydropyran-4-oneSodium Borohydride (NaBH₄), TetrahydrofuranThis compoundData not specified in provided context
Pyran-4-oneHydrogen, Palladium/Scandium CarbonateTetrahydropyran-4-one75% google.com

The large-scale production of this compound and its precursor, Tetrahydro-4H-pyran-4-one, is not without its difficulties. Several challenges must be addressed to ensure efficient, safe, and cost-effective manufacturing.

Major Challenges in Industrial Scale Production:

Raw Material Supply: Securing a stable and high-quality supply of key starting materials can be a significant hurdle. Inconsistent quality or availability of precursors can lead to production delays and variability in the final product.

Reaction Conditions: The synthesis requires precise control over parameters such as temperature, pressure, and reaction time. Maintaining these conditions consistently on an industrial scale is complex, and even minor deviations can result in lower yields or the formation of undesirable by-products.

Safety Concerns: The handling of certain chemicals involved in the synthesis processes poses safety risks that must be carefully managed through proper protocols and equipment.

Operational Complexity: Some synthetic routes require complicated reaction operations, such as the precipitation of intermediates or the use of difficult-to-handle reagents, which can be disadvantageous for industrial-scale preparation. google.com

Overcoming these challenges requires robust process optimization, the establishment of reliable supply chains, and stringent quality control measures to ensure the consistent and economical production of high-purity this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Tetrahydro-2H-pyran-4-ol as a Privileged Scaffold for Bioactive Molecules

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 4H-pyran motif is considered one such scaffold, as it is embedded in numerous bioactive natural products and synthetic compounds. nih.govmdpi.com The versatility of the pyran ring allows for the creation of diverse molecular architectures, making it a valuable starting point for designing novel compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and antioxidant properties. nih.goveurekaselect.com The this compound structure, in particular, provides a three-dimensional framework with specific hydrogen bonding capabilities that can be exploited for targeted drug design.

Neurotransmitter Reuptake Inhibitors (DAT, SERT, NET)

A significant area of research involving the this compound scaffold is the development of inhibitors for monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brain.

Researchers have focused on designing molecules that can simultaneously block the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.gov This approach, leading to "triple uptake inhibitors" (TUIs), is believed to offer a broader spectrum of antidepressant activity. nih.govnih.gov

Extensive research has led to the development of asymmetric 3,6-disubstituted and 2,4,5-trisubstituted pyran derivatives based on the this compound core. nih.govnih.gov One notable example is the trisubstituted pyran compound D-142, which has been identified as a potent TUI. nih.gov An efficient, multi-step asymmetric synthesis for D-142 has been developed, starting from diphenylmethane (B89790) and utilizing a key step involving the preferential formation of a bromohydrin from an olefin intermediate. nih.gov These synthetic strategies allow for the creation of various analogues with different transporter affinities, including selective inhibitors for SERT (SSRI), dual inhibitors for SERT and NET (SNRI), and dual inhibitors for DAT and NET (DNRI), in addition to balanced TUIs. nih.gov

Below is a table detailing the binding affinities of select pyran derivatives.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Profile
(-)-4b -15.32.13SNRI acs.org
(-)-9d AppreciableSignificantSignificantTUI acs.org
2g BalancedBalancedBalancedTUI nih.gov
4a ModeratePotentPotentTUI nih.gov
2c -Nanomolar-SSRI nih.gov
23b Potent-PotentDNRI nih.gov

This table is based on data presented in the cited research articles. Ki values represent the inhibition constant, with lower values indicating higher potency.

To understand the structural requirements for the interaction between pyran derivatives and monoamine transporters, computational pharmacophore models have been developed. nih.govacs.org These models identify the key molecular features necessary for a compound to exhibit balanced activity against DAT, SERT, and NET. nih.gov

Studies based on a series of potent asymmetric pyran derivatives revealed several crucial features for triple uptake inhibitory activity. nih.govscienceopen.comresearchgate.net A key finding was that a 'folded' conformation of the molecule is common among the most active compounds and is critical for TUI activity. nih.govscienceopen.com Furthermore, the models highlighted the importance of the distances between the benzhydryl group and the N-benzyl group, as well as the specific orientation of the secondary nitrogen atom, for effective interaction with all three transporters. nih.govscienceopen.com This updated pharmacophore model helps guide the synthesis of new analogues with improved potency and selectivity. nih.gov

The therapeutic potential of novel pyran-based triple uptake inhibitors has been assessed in animal models of depression. nih.gov The most common preclinical screening methods for antidepressants are the forced swim test (FST) and the tail suspension test (TST). longdom.orgherbmedpharmacol.comnih.gov In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant-like efficacy. herbmedpharmacol.com

Lead TUI compounds derived from the this compound scaffold, such as D-142, have been evaluated in these models and were found to be efficacious. nih.govnih.gov Treatment with these compounds significantly decreased the immobility time of rodents in both the FST and TST, suggesting potent antidepressant activity. nih.govlongdom.orgresearchgate.net These in vivo results validate the therapeutic potential of targeting monoamine transporters with this class of compounds.

Enzyme Inhibition Studies

The structural versatility of the tetrahydropyran (B127337) scaffold has also been leveraged in the development of enzyme inhibitors for other therapeutic areas, such as oncology.

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation and is a key target in cancer therapy. mdpi.comnih.gov Medicinal chemistry efforts have aimed to develop potent and selective ATP-competitive inhibitors of mTOR kinase. nih.gov

The tetrahydropyran (THP) ring has been successfully incorporated into molecular designs to create potent and selective mTOR inhibitors. nih.gov For example, one potent inhibitor was developed by combining a substituted morpholine (B109124) with a tetrahydropyran moiety. nih.gov In this compound, the THP ring was found to bind in the solvent-exposed region of the mTOR kinase domain. nih.gov In other synthetic efforts, a tetrahydro-2H-pyran-4-carbonyl group has been attached to a dihydroquinoline scaffold to produce potential mTOR inhibitors. researchgate.net These examples demonstrate that the tetrahydropyran scaffold is a valuable component in the design of molecules targeting the ATP-binding pocket of mTOR, contributing to the development of a new generation of kinase inhibitors. nih.gov

Compound ClassTargetKey Structural FeatureFinding
Triazine Derivative (Compound 11) mTOR nih.govTetrahydropyran (THP) moiety nih.govThe THP ring binds in the solvent-exposed region, contributing to potent and selective mTOR inhibition. nih.gov
Dihydroquinolinone Derivative mTOR researchgate.netTetrahydro-2H-pyran-4-yl methanone (B1245722) researchgate.netSynthesized as a potential mTOR inhibitor for evaluation in cancer cell lines. researchgate.net

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, particularly in the medium spiny neurons of the brain's striatum. nih.gov As these signaling pathways are integral to various neurological functions, PDE10A has become a significant target for the development of treatments for central nervous system disorders like schizophrenia. researchgate.netnih.gov

The tetrahydropyran ring is a key structural feature in a number of potent and selective PDE10A inhibitors. Its utility lies in its ability to form favorable interactions within the enzyme's active site. Research has led to the discovery of highly selective PDE10A inhibitors that incorporate the tetrahydro-2H-pyran-4-yl motif. For instance, a compound identified as 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride demonstrated potent PDE10A inhibitory activity and efficacy in a conditioned avoidance response test in rats, a model used to predict antipsychotic activity. nih.gov

The development of such compounds showcases a strategic approach in medicinal chemistry where fragments of known inhibitors for other enzymes, like PDE5, are optimized to achieve high affinity and selectivity for PDE10A. nih.gov The tetrahydropyran group in these molecules often serves to improve pharmacokinetic properties and provide a scaffold for optimal orientation of other pharmacophoric elements.

Compound ClassKey FeatureSignificance in PDE10A Inhibition
Pyrimidine DerivativesN-(tetrahydro-2H-pyran-4-yl) substituentThe tetrahydropyran moiety is crucial for binding and achieving high selectivity and potency as a PDE10A inhibitor, showing promise for treating psychosis. nih.gov
General PDE10A InhibitorsHeterocyclic scaffoldsModulation of PDE10A is a therapeutic approach for schizophrenia and other neurodegenerative disorders. researchgate.netnih.gov

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, notably cancer and fibrosis. nih.govnih.gov The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that initiates the signaling cascade. nih.govresearchgate.net Consequently, the inhibition of ALK5 is a major therapeutic strategy. nih.gov

The tetrahydro-2H-pyran-4-yl group has been successfully incorporated into novel and potent ALK5 inhibitors. A series of pyrazole (B372694) derivatives featuring this moiety has been synthesized and evaluated. Specifically, 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have been identified as potent ALK5 inhibitors. researchgate.net

In one study, a lead compound from this series, compound 8h , demonstrated significant inhibitory activity against ALK5 autophosphorylation with an IC50 value of 25 nM. Furthermore, it showed potent inhibition of NIH3T3 cell activity with an IC50 of 74.6 nM. This compound also exhibited a favorable pharmacokinetic profile and, importantly, induced significant tumor growth inhibition in a CT26 xenograft model with oral administration, without showing obvious toxicity. researchgate.net These findings underscore the importance of the tetrahydropyran scaffold in designing selective and orally bioavailable ALK5 inhibitors for potential use in oncology.

Compound SeriesLead CompoundIn Vitro Activity (IC50)In Vivo Efficacy
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives8h ALK5 Autophosphorylation: 25 nMNIH3T3 Cell Activity: 74.6 nMSignificant tumor growth inhibition in a CT26 xenograft model at 30 mg/kg (oral administration). researchgate.net

Anticancer Activity of Tetrahydropyran-Derived Compounds

The tetrahydropyran ring is a versatile scaffold that has been extensively utilized in the design of novel anticancer agents. Its structural rigidity and the potential for stereospecific functionalization allow for the precise positioning of pharmacophores, leading to potent and selective interactions with various biological targets implicated in cancer.

Researchers have developed novel hybrid compounds that combine the tetrahydropyran ring with a 1,2,3-triazole linker to various aromatic systems. These tetrahydropyran-triazole hybrids have demonstrated significant antiproliferative activity against a panel of six different human tumor cell lines, with potency comparable to or exceeding that of standard chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil. nih.govresearchgate.net

Furthermore, 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones represent another class of tetrahydropyran derivatives with notable anticancer properties. These compounds, which contain an α,β-unsaturated carbonyl function, have been tested against human leukemia and breast adenocarcinoma cell lines. mdpi.com One analog, in particular, exhibited high cytotoxicity against leukemia cell lines with IC50 values in the sub-micromolar range, prompting further investigation into its potential to induce apoptosis. mdpi.com Another simplified monocyclic class, 4-amino-2H-pyran-2-one (APO) analogs, has also been identified as potent cytotoxic agents, with the most active compounds showing ED50 values in the nanomolar range (0.059–0.090 μM). nih.gov

Tetrahydropyran Derivative ClassBiological ActivityTarget Cell LinesKey Findings
Tetrahydropyran-triazole hybridsAntiproliferativeA549 (Lung), HBL-100 (Breast), HeLa (Cervical), SW1573 (Lung), T-47D (Breast), WiDr (Colon)Demonstrated significant activity compared to cisplatin and 5-fluorouracil. nih.govresearchgate.net
5-Methylidene-tetrahydropyran-4-onesCytotoxicHL-60 (Promyelocytic Leukemia), NALM-6 (Lymphoblastic Leukemia), MCF-7 (Breast Adenocarcinoma)Compound 11c showed high activity with IC50 values of 1.02 μM (HL-60) and 0.27 μM (NALM-6). mdpi.com
4-Amino-2H-pyran-2-one (APO) analogsTumor cell growth inhibitionVariousThe most potent analog, 27 , exhibited ED50 values between 0.059–0.090 μM. nih.gov

Exploration as Carbohydrate Mimetics

Carbohydrates are involved in a vast array of biological processes, and enzymes that process them (glycoprocessing enzymes) are important therapeutic targets. However, native carbohydrates often suffer from poor stability and pharmacokinetic properties. This has driven the development of carbohydrate mimetics—molecules that mimic the structure and function of natural sugars but offer improved drug-like properties. nih.gov

The tetrahydropyran ring is the core structure of pyranose sugars, the most common form of carbohydrates in nature. This structural similarity makes tetrahydropyran-based scaffolds, including this compound, ideal starting points for the design of carbohydrate mimetics. nih.govresearchgate.net By modifying the tetrahydropyran ring with various functional groups, chemists can create molecules that interact with the active sites of carbohydrate-binding proteins or enzymes.

These mimetics can be designed to be more stable against enzymatic degradation compared to their natural counterparts. The conformational rigidity and polyfunctionality of the tetrahydropyran scaffold allow it to serve as a platform for generating diverse libraries of compounds decorated with different pharmacophores to target specific biological systems. nih.gov This approach has been instrumental in developing therapeutics such as glycosidase inhibitors for diseases like HIV, hepatitis, and cancer. nih.gov

Drug Delivery System Applications, including Lipophilic Derivatives

Effective drug delivery is critical for therapeutic efficacy. A significant challenge in pharmacology is the delivery of drugs with poor solubility or permeability. nih.gov Lipophilic (fat-soluble) drugs, which constitute approximately 40% of newly discovered therapeutic agents, often require sophisticated drug delivery systems (DDSs) to enhance their bioavailability. nih.gov

These lipid-based DDSs offer numerous advantages, including improved drug stability, controlled release profiles, and the potential for targeted delivery to specific tissues, thereby enhancing efficacy while minimizing side effects. nih.gov Derivatives of the tetrahydropyran scaffold, such as tetrahydro-2H-pyran-4-carboxylic acid, are commercially available as linkers for bioconjugation, highlighting the utility of this chemical entity in constructing complex drug delivery constructs. broadpharm.com The ability to tune the physicochemical properties of the tetrahydropyran ring makes it a valuable component in the design of next-generation drug delivery vehicles. nih.gov

Structure Activity Relationship Sar Studies of Tetrahydro 2h Pyran 4 Ol Derivatives

Influence of Substituents on Biological Activity

The biological activity of tetrahydro-2H-pyran-4-ol derivatives can be significantly modulated by the introduction of various substituents at different positions of the pyran ring. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

The nature and position of aromatic and heterocyclic substituents on the this compound scaffold play a pivotal role in determining the biological activity of these derivatives. Research on 3,6-disubstituted tetrahydropyran (B127337) analogues has shown that alterations in aromatic substitutions and the introduction of heterocyclic moieties can significantly impact their potency. researchgate.net

For instance, in a series of triple uptake inhibitor analogues based on a disubstituted tetrahydropyran template, the nature of substitutions on a phenyl ring was found to be crucial for activity at the dopamine (B1211576) transporter (DAT). The presence of an electron-withdrawing group on the phenyl ring was shown to have the most significant effect on potency. researchgate.net Furthermore, the replacement of a phenyl ring with various heterocyclic moieties resulted in compounds with moderate activity for the DAT, highlighting the importance of the electronic and steric properties of the appended ring system. researchgate.net

Table 1: Impact of Aromatic and Heterocyclic Substitutions on DAT Inhibition

Substitution on Phenyl RingHeterocyclic ReplacementRelative Potency at DAT
Electron-donating groupNoneLower
No substitutionNoneModerate
Electron-withdrawing groupNoneHigher
NoneVarious heterocyclesModerate

This table provides a generalized summary based on the principle that electron-withdrawing groups enhance potency, as noted in the research.

While specific SAR studies on functional group alterations directly on the 4-hydroxyl group of this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that modifications such as esterification, etherification, or replacement with other functional groups like amines or thiols would profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. For pyran derivatives in general, SAR studies have been crucial in identifying the structural features essential for their biological activity, which can guide the design of more potent molecules. nih.gov

Stereochemical Considerations in SAR and Biological Response

Stereochemistry is a critical determinant of the biological activity of this compound derivatives. The spatial arrangement of substituents on the chiral centers of the pyran ring can significantly influence the compound's affinity and efficacy at its biological target.

In the development of potent analogues of triple uptake inhibitors, two of the most potent racemic compounds were separated into their individual enantiomers. This diastereoisomeric separation revealed differential affinities for the enantiomers, underscoring the importance of stereochemistry in the biological response. researchgate.net This highlights that the specific three-dimensional orientation of the molecule is crucial for optimal interaction with the binding site of the target protein.

Conformational Analysis and its Correlation with Receptor Binding

The conformation of the tetrahydro-2H-pyran ring and its substituents is intrinsically linked to the biological activity of its derivatives. The pyran ring typically adopts a chair conformation, and the axial or equatorial orientation of substituents can significantly impact receptor binding.

Ab initio molecular orbital theory studies have been used to calculate the conformational free energies of substituted tetrahydro-2H-pyrans. researchgate.netmontclair.edu These studies have shown that the equatorial conformer is generally more stable than the axial conformer. The energy difference between these conformers can be influenced by the nature and position of the substituents. For instance, MP2 calculations have indicated larger conformational free energy differences for 4-methyltetrahydro-2H-pyran compared to methylcyclohexane, consistent with solution-phase studies. montclair.edu The preferred conformation dictates the spatial presentation of key pharmacophoric features, which in turn affects the molecule's ability to fit into and interact with a specific receptor binding pocket.

Computational Approaches in Pharmacophore Model Development

Computational methods, particularly pharmacophore modeling, are powerful tools in the design and discovery of novel this compound derivatives with desired biological activities. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for binding to a specific biological target.

The process of pharmacophore model development can be either ligand-based or structure-based. nih.gov In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features that are essential for their biological activity. nih.gov In a structure-based approach, the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is used to define the key interaction points within the binding site. nih.gov

These models can then be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govpeerj.com This computational strategy significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and biological testing. peerj.com

Role in Natural Product Synthesis Research

Total Synthesis of Complex Natural Products Utilizing the Tetrahydropyran (B127337) Core

The tetrahydropyran (THP) ring is a fundamental substructure in many natural products, including notable polyketides and marine polyethers. nih.govrsc.org The synthesis of these complex molecules often hinges on the efficient and stereoselective construction of the THP core. Methodologies such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular Michael additions are commonly employed to forge this heterocyclic system. bohrium.com The strategic incorporation of the THP moiety, often via a Tetrahydro-2H-pyran-4-ol or a tetrahydropyran-4-one intermediate, is a cornerstone in the total synthesis of numerous bioactive compounds.

Diospongin B Synthesis via Tetrahydropyran-4-ol Intermediates

Diospongin B, an anti-osteoporotic natural product, features a trisubstituted tetrahydropyran ring that has been a focal point of synthetic interest. holycross.eduresearchgate.net The total synthesis of diospongins showcases the strategic use of tetrahydropyran intermediates to establish the desired stereochemistry.

A key strategy in the synthesis of the diospongin core involves an intramolecular oxa-Michael reaction to construct the tetrahydropyran ring. holycross.eduresearchgate.net In a divergent synthesis of both diospongin A and diospongin B, a common precursor containing a hydroxyl group and an α,β-unsaturated ester is cyclized. nih.gov This cyclization directly leads to the formation of a substituted tetrahydropyran-4-one. The subsequent stereoselective reduction of the ketone at the C4 position yields the crucial this compound intermediate. This reduction step is critical for setting the final stereochemistry of the hydroxyl group relative to the other substituents on the ring, ultimately leading to the natural product.

Another approach toward the related (±)-diospongin A demonstrates the utility of a tetrahydropyran-4-one intermediate in an 8-step synthesis. rsc.org This further underscores that the ketone at the C4 position is a common and versatile handle, which upon reduction, provides the corresponding this compound core structure of the diospongin family. The specific reaction pathways employed in these syntheses highlight the importance of the C4 carbonyl and alcohol functionalities as pivotal points for stereochemical control.

Intermediate TypeKey ReactionPurpose in Synthesis
Tetrahydropyran-4-oneIntramolecular Oxa-Michael AdditionForms the core heterocyclic ring structure.
This compoundStereoselective Ketone ReductionEstablishes the final C4 hydroxyl stereocenter.

Integration into Polyketide and Polyether Scaffolds

The tetrahydropyran ring is a recurring structural element in large and complex natural products derived from polyketide and polyether biosynthetic pathways. nih.govnih.gov The formation of these rings in nature often involves the selective cyclization of a polyketide chain, a process that synthetic chemists aim to replicate. The integration of a this compound moiety into these scaffolds is frequently achieved through the intramolecular ring-opening of an epoxy alcohol. nih.govrsc.org

In the biosynthesis of polyether natural products, such as the brevetoxins, cascades of endo-selective epoxide-openings are proposed to form the repeating tetrahydropyran units. nih.gov Similarly, the ambruticins, a family of polyketide-derived antifungal agents, are believed to form their THP ring via the epoxidation of an unsaturated dihydroxy acid precursor, followed by a regioselective 6-endo cyclization of the resulting epoxy alcohol. rsc.org This intramolecular nucleophilic attack by a hydroxyl group onto the epoxide results in the formation of a tetrahydropyran ring with a hydroxyl group at the C4 position (relative to the newly formed ether linkage).

Synthetic efforts toward these molecules often mimic this biosynthetic logic. Chemists design linear precursors containing strategically placed hydroxyl groups and epoxides. Treatment with appropriate catalysts or reagents induces a cyclization that forms the THP ring, embedding the this compound structure within the larger polyketide or polyether backbone. The stereochemistry of the starting epoxy alcohol directly translates into the stereochemical configuration of the resulting cyclic ether.

Utilization as Chiral Building Blocks Sourced from the Chiral Pool

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes, that serve as valuable starting materials for asymmetric synthesis. escholarship.orgnih.gov Utilizing these compounds allows for the efficient construction of complex chiral molecules by incorporating pre-existing stereocenters. This compound and its derivatives can be synthesized in enantiomerically enriched forms starting from components of the chiral pool, making them valuable chiral building blocks for natural product synthesis.

A direct link between the chiral pool and the synthesis of chiral 2,4-disubstituted tetrahydropyran-4-ol derivatives is demonstrated in synthetic processes that utilize naturally derived chiral catalysts and starting materials. For instance, the asymmetric reaction between a homoallylic alcohol like isoprenol (a terpene-related compound) and an aldehyde can be catalyzed by chiral organocatalysts derived from the chiral pool. google.com One patented process explicitly uses camphor-10-sulphonic acid, a derivative of camphor (a well-known chiral pool terpene), to catalyze the formation of chiral tetrahydropyran-4-ol derivatives. google.com

In this approach, the chirality of the catalyst directs the cyclization process, resulting in an enantiomerically enriched product. This method provides a practical and efficient route to chiral this compound building blocks, which can then be incorporated into the total synthesis of more complex targets, transferring their inherent chirality to the final molecule. This strategy avoids the need for technically challenging asymmetric reactions or resolutions later in the synthetic sequence, highlighting the efficiency of leveraging nature's readily available chirality.

Chiral Pool SourceApplication in SynthesisResulting Product
CamphorUsed to derive chiral catalyst (e.g., Camphor-10-sulphonic acid).Enantiomerically enriched this compound derivatives.
Terpene-related molecules (e.g., Isoprenol)Used as a starting material (homoallylic alcohol).Forms the carbon backbone of the tetrahydropyran ring.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "Tetrahydro-2H-pyran-4-ol." By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of "this compound".

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons on the carbon adjacent to the hydroxyl group (C4) and the ether oxygen (C2 and C6) are expected to show distinct chemical shifts. The protons on carbons 3 and 5 would also have characteristic signals. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to establish the connectivity of the pyran ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For "this compound," one would expect to observe distinct signals for the carbon bearing the hydroxyl group (C4), the two carbons adjacent to the ether oxygen (C2 and C6), and the remaining two carbons of the ring (C3 and C5), confirming the carbon skeleton.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H Variable Protons on C2, C3, C5, C6 of the pyran ring and the hydroxyl proton.

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions that cannot be answered by 1D NMR alone. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comlibretexts.org In "this compound," a COSY spectrum would show cross-peaks between the signals of protons on adjacent carbons, confirming the connectivity of the pyran ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of atoms, regardless of their bonding connectivity. harvard.edu It identifies protons that are close to each other in space (typically within 5 Å). For "this compound," a NOESY spectrum would reveal through-space interactions, which is particularly useful for establishing the stereochemical relationships between the substituents on the ring, such as the orientation of the hydroxyl group relative to the ring protons.

Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For "this compound" (C₅H₁₀O₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for cyclic ethers and alcohols can be analyzed to corroborate the proposed structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for assessing the purity of a sample by separating it from any potential impurities before mass analysis. nih.gov

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₅H₁₀O₂ nih.gov
Molecular Weight 102.13 g/mol nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration and conformation of a molecule. While "this compound" is a liquid at room temperature, it is possible to analyze suitable crystalline derivatives. nih.govmdpi.com By diffracting X-rays off a single crystal of a derivative, a detailed electron density map can be generated, from which the precise atomic coordinates can be determined. This provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemical relationships. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
O-H Stretch Broad, ~3400 cm⁻¹ Alcohol (-OH)
C-H Stretch ~2850-2950 cm⁻¹ Alkane (C-H)

The presence of a broad band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretching, with the broadening due to hydrogen bonding. The peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the pyran ring, and the strong absorptions in the 1050-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ether and secondary alcohol functional groups. nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of "this compound" and for separating isomers of its derivatives.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like "this compound." echemi.comnist.gov A sample is vaporized and passed through a column, and its components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram can be used to determine the purity of the sample, with the area under the peak corresponding to the relative amount of the compound. echemi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment, especially for less volatile or thermally sensitive derivatives. Components are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For substituted analogs of "this compound" that possess stereocenters, chiral chromatography (either GC or HPLC with a chiral stationary phase) can be employed to separate enantiomers or diastereomers, allowing for the analysis and isolation of specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and determining the enantiomeric excess (ee) of chiral molecules like this compound. For purity analysis, reversed-phase HPLC using columns like a C18 is common. google.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and a polar mobile phase.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govwhiterose.ac.ukgoogle.com Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are frequently employed for the resolution of racemic mixtures. whiterose.ac.uk The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol or ethanol), is critical for achieving optimal separation. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. For instance, the ee of a diol precursor to a this compound derivative was determined to be 99% using a (R,R)-Whelk O-1 chiral column. nih.gov

Table 1: Example HPLC Conditions for Analysis of this compound and Related Compounds

Parameter Purity Analysis Enantiomeric Excess Determination
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) google.com (R,R)-Whelk O-1 nih.gov
Mobile Phase Acetonitrile:Water (1:1 v/v) google.com Hexanes:2-propanol (99.8:0.2) nih.gov
Flow Rate 1 mL/min nih.gov 1 mL/min nih.gov
Detection UV, 255 nm google.com UV, 254 nm nih.gov

| Temperature | 25 °C google.com | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Diastereomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. It is highly effective for determining the purity and analyzing the diastereomeric composition of this compound derivatives. mpg.de In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. smolecule.comnih.gov

For diastereomer analysis, the different spatial arrangements of atoms in diastereomers can lead to slight differences in their physical properties and, consequently, their retention times in the GC column. mpg.de Chiral GC columns can also be employed to resolve stereoisomers. gcms.czjmaterenvironsci.com The mass spectra of diastereomers are often very similar, so their identification relies heavily on their distinct retention times. scispec.co.th GC-MS has been successfully used to determine the ratio of diastereomers formed during the synthesis of substituted tetrahydropyrans. mpg.de

Table 2: Typical GC-MS Parameters for Isomer Analysis

Parameter Typical Setting
Column Fused silica (B1680970) capillary column (e.g., DB-5, HP-chiral-20B) jmaterenvironsci.com
Carrier Gas Helium jmaterenvironsci.com
Injector Temperature 250 °C jmaterenvironsci.com
Oven Program Temperature gradient (e.g., 60°C to 240°C at 3°C/min) jmaterenvironsci.com
MS Detector Electron Impact (EI), 70 eV jmaterenvironsci.com

| Mass Range | 40-450 m/z jmaterenvironsci.com |

Isotopic Labeling for Biochemical Pathway Elucidation

Isotopic labeling is a crucial technique for tracing the metabolic fate of molecules within a biological system. In this method, one or more atoms in the this compound molecule are replaced with their heavier, stable, or radioactive isotopes. google.comepo.org Common isotopes used include deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). google.comepo.org

Once the labeled compound is introduced into a biological system, its journey and transformation can be tracked by detecting the isotopic label in its metabolites. epo.orggoogle.com For example, if a research goal was to understand how this compound is processed by liver enzymes, a ¹⁴C-labeled version could be administered. Subsequent analysis of metabolites using techniques like liquid chromatography coupled with mass spectrometry or radiometric detection would reveal the chemical structures of the breakdown products containing the ¹⁴C label. This provides direct insight into the specific biochemical reactions and pathways involved. epo.org

Such studies are fundamental in pharmaceutical research for understanding drug metabolism and pharmacokinetics (DMPK). google.com The substitution with heavier isotopes like deuterium can sometimes lead to altered metabolic rates (a phenomenon known as the kinetic isotope effect), which can provide further information on reaction mechanisms and potentially lead to drugs with improved metabolic profiles. google.comresearchgate.net These isotopically labeled compounds serve as invaluable research tools for elucidating complex biochemical pathways. google.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for identifying and optimizing potential drug candidates by simulating the interaction between a ligand (e.g., a derivative of Tetrahydro-2H-pyran-4-ol) and a biological target, typically a protein or enzyme. nih.govmdpi.com

Docking algorithms explore various conformations of the ligand within the binding site of a receptor, calculating a scoring function to estimate the binding affinity. nih.gov The goal is to identify the pose with the lowest energy, which corresponds to the most stable binding mode. For instance, in studies of pyrano[2,3-c]pyrazole derivatives, molecular docking has been employed to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme. One such study revealed a mean binding energy of -7.5 for the best conformation, indicating a favorable interaction. researchgate.net The analysis identified key amino acid residues involved in the binding, such as TRP114, TYR149, and PHE320, through various molecular interactions. researchgate.net

Table 1: Example Amino Acid Interactions in Molecular Docking of a Pyran Derivative

Interacting Amino Acid Interaction Type
TRP114 Hydrophobic
TYR149 Hydrogen Bond
ILE152 Hydrophobic
PRO155 Hydrophobic
LEU162 Hydrophobic
ASN397 Hydrogen Bond
PHE320 Hydrophobic
ASP401 Hydrogen Bond/Ionic
LEU400 Hydrophobic

Source: Adapted from studies on pyrano[2,3-c]pyrazole derivatives. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, the six-membered ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain.

Computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), are used to calculate the energies of different conformers. montclair.edu The results of these calculations allow for the mapping of the potential energy surface, which illustrates the relative stabilities of various conformations and the energy barriers between them. chemrxiv.org

For substituted tetrahydropyrans, the orientation of the substituent (axial vs. equatorial) significantly impacts the molecule's stability. Generally, substituents prefer the equatorial position to avoid steric hindrance with other atoms in the ring, a phenomenon known as 1,3-diaxial interaction. beilstein-journals.org In the case of this compound, the hydroxyl group at the C4 position can exist in either an axial or equatorial position. Computational studies on 4-methyltetrahydro-2H-pyran have shown that the equatorial conformer is more stable than the axial conformer. montclair.edu The preference for the equatorial position is a general trend observed in substituted cyclohexanes and related heterocyclic systems. montclair.edu

The conformational energy landscape is influenced by factors such as steric interactions, torsional strain, and intramolecular hydrogen bonding. libretexts.orgchemrxiv.org The presence of the hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding with the ring's oxygen atom, which could influence the conformational equilibrium.

Table 2: Relative Energies of Substituted Tetrahydropyran (B127337) Conformers

Compound Substituent Position Conformation Relative Free Energy (ΔG°)
4-Methyltetrahydro-2H-pyran C4 Equatorial Lower
4-Methyltetrahydro-2H-pyran C4 Axial Higher

Note: This table illustrates the general principle of conformational preference. Actual energy values depend on the computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.compensoft.net QSAR models are developed by correlating physicochemical properties or structural features of molecules, known as descriptors, with their experimentally determined biological activities. jocpr.com

These models are valuable tools in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. mdpi.com For a series of this compound derivatives, a QSAR study would involve calculating a variety of descriptors, such as:

Hydrophobic descriptors: logP (partition coefficient)

Electronic descriptors: Dipole moment, partial charges

Steric descriptors: Molecular weight, molar refractivity, van der Waals surface area

Topological descriptors: Connectivity indices

A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the biological activity. jocpr.com For example, QSAR studies on 2-(4-methanesulfonylphenyl)pyran-4-ones as COX-2 inhibitors have shown that hydrophobic, electronic, and steric properties are important for activity. nih.gov The positive correlation with logP confirmed the importance of hydrophobic interactions with the enzyme, while the molar refractivity (MR) term indicated that an increase in the size and polarizability of the molecules enhances COX-2 inhibitory activity. nih.gov

While no specific QSAR models for this compound were found, the methodology could be readily applied to its derivatives to guide the design of compounds with enhanced biological activities.

Table 3: Common Descriptors Used in QSAR Studies

Descriptor Type Example Descriptor Property Represented
Hydrophobic logP Lipophilicity/hydrophobicity
Electronic Dipole Moment Polarity and charge distribution
Steric Molar Refractivity (MR) Molecular size and polarizability
Steric van der Waals Surface Area Molecular surface area

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. smu.edu These studies can elucidate reaction pathways, determine activation energies, and predict reaction outcomes.

For compounds related to this compound, computational methods like Density Functional Theory (DFT) have been used to study reaction mechanisms such as thermal decomposition. mdpi.com For instance, the thermal decomposition of 3,6-dihydro-2H-pyran derivatives has been computationally examined. mdpi.comdntb.gov.ua These studies propose a concerted mechanism involving a six-membered cyclic transition state, where electron movement within the ring leads to simultaneous bond formation and breaking. dntb.gov.uaresearchgate.net

Computational analysis can also reveal the influence of substituents on the reaction mechanism and energetics. Studies have shown that the presence of methyl substituents at various positions on the dihydropyran ring can decrease the activation free energy of the decomposition reaction. mdpi.comdntb.gov.ua By analyzing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants and products via the transition state, researchers can gain a step-by-step understanding of the chemical transformation. smu.edu

These computational approaches are not limited to decomposition reactions but can also be applied to study the synthesis of pyran derivatives, providing a deeper understanding of the reaction's synchronicity and the evolution of bond formation and cleavage throughout the process. smu.edumdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
4-methyltetrahydro-2H-pyran
3,6-dihydro-2H-pyran
2-(4-methanesulfonylphenyl)pyran-4-one

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Synthetic Routes

The synthesis of tetrahydropyran (B127337) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and environmentally benign methodologies remains a critical focus. A significant body of research is dedicated to optimizing existing synthetic strategies and developing new ones to access Tetrahydro-2H-pyran-4-ol and its substituted analogs.

One of the most prominent methods for synthesizing the tetrahydropyran ring system is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. google.comresearchgate.net Recent efforts have focused on the use of various catalysts to improve the efficiency and selectivity of this reaction. For instance, heteropoly acids, both in homogeneous and heterogeneous forms, have been successfully employed. researchgate.net The use of water as a solvent in these reactions has been shown to increase selectivity towards the desired tetrahydropyranol product. researchgate.net Additionally, hierarchical zeolites with tailored acidity and porosity have demonstrated high efficiency in the synthesis of derivatives like Florol. researchgate.net

Beyond the Prins reaction, other innovative synthetic approaches are being explored. These include:

Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a mild and functional group tolerant route to tetrahydropyran rings.

Oxonium-Ene Type Cyclization: Indium(III) triflate has been shown to catalyze a (3,5) oxonium-ene type cyclization for the construction of multisubstituted tetrahydropyrans.

One-Pot Multi-Component Reactions: Environmentally benign methods, such as the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives using reusable catalysts, are gaining traction for their efficiency and reduced environmental impact.

The table below summarizes some of the novel and efficient synthetic routes being developed for this compound and its derivatives.

Synthetic RouteCatalyst/ReagentKey Features
Prins CyclizationHeteropoly acids, Hierarchical zeolitesHigh selectivity, Environmentally friendly (with water as solvent)
Intramolecular HydroalkoxylationPlatinum catalystsMild reaction conditions, Good functional group tolerance
Oxonium-Ene Type CyclizationIndium(III) triflateFacile construction of multisubstituted rings
One-Pot Multi-Component ReactionsReusable catalysts (e.g., CuFe2(C4H4O6)3·6H2O)High yield, Short reaction times, Environmentally benign

These ongoing advancements in synthetic chemistry are crucial for providing researchers with efficient and cost-effective access to this compound and its derivatives, thereby fueling further exploration of their properties and applications.

Exploration of New Biological Targets and Therapeutic Areas

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. While this compound itself is a simple building block, its derivatives are being actively investigated for their therapeutic potential against a range of diseases.

A notable area of research is in cancer therapy. Derivatives of 4H-pyran have been shown to exhibit cytotoxic activity against various cancer cell lines. chemicalbook.com For example, certain 4H-pyran derivatives have demonstrated inhibitory effects on cancer-inducing target proteins. The exploration of hybrid compounds that combine the 4H-pyran moiety with other pharmacologically active structures, such as 1,4-dihydropyridines, is an emerging strategy to develop novel anticancer agents. chemicalbook.com

Another significant therapeutic area is the treatment of inflammatory and fibrotic diseases. A novel series of pyrazole (B372694) derivatives incorporating the Tetrahydro-2H-pyran-4-yl moiety has been synthesized and identified as potent inhibitors of the ALK5 receptor, a key player in the pathogenesis of malignant tumors and tissue fibrosis. One such compound demonstrated significant tumor growth inhibition in a xenograft model.

The versatility of the tetrahydropyran ring allows for its incorporation into a wide array of molecular architectures, leading to the discovery of compounds with diverse biological activities. The table below highlights some of the biological targets and therapeutic areas being explored for derivatives of this compound.

Biological TargetTherapeutic AreaExample Derivative Class
Cancer-inducing proteinsOncology4H-pyran derivatives
ALK5 ReceptorOncology, Fibrosis4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives
CB2 Cannabinoid ReceptorVarious1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone nih.gov
Toll-like receptor 7Viral HepatitisPteridinone derivatives nih.gov

Future research in this area will likely focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets. The development of more sophisticated screening assays and computational modeling techniques will further accelerate the discovery of new therapeutic applications for this versatile scaffold.

Advanced Material Science Applications and Polymer Chemistry

While the primary research focus for this compound has been in the realms of fragrance and medicinal chemistry, its inherent chemical functionalities suggest potential applications in material science and polymer chemistry. The presence of a hydroxyl group and a stable cyclic ether structure makes it a candidate for use as a monomer or a building block in the synthesis of novel polymers and materials.

Although specific research on the use of this compound in advanced materials is currently limited, its structural features offer several avenues for exploration. The hydroxyl group can serve as a reactive site for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The rigid tetrahydropyran ring, when incorporated into a polymer backbone, could impart unique thermal and mechanical properties to the resulting material.

General manufacturing information for a related compound, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, includes its use in plastics material and resin manufacturing, indicating the potential for this class of compounds in the polymer industry. wikipedia.org

Future research could explore the following areas:

Synthesis of Novel Polyesters and Polyethers: Utilizing this compound as a diol monomer in condensation polymerization to create polymers with potentially enhanced properties such as thermal stability, biodegradability, or specific optical properties.

Development of Functional Coatings and Resins: The incorporation of the tetrahydropyran moiety into coatings and resins could improve adhesion, chemical resistance, or other surface properties.

Biomaterials: The biocompatibility of the tetrahydropyran ring, as suggested by its presence in many natural products, could be leveraged in the development of new biomaterials for applications in drug delivery or tissue engineering.

The exploration of this compound in material science is still in its nascent stages, but the fundamental properties of the molecule provide a strong rationale for its investigation as a component of next-generation materials.

Integration into Chemical Biology Tools and Probes

The field of chemical biology relies on the development of small molecules to probe and manipulate biological systems. While specific examples of this compound being used as a chemical biology tool or probe are not yet widely reported, its structure and reactivity suggest its potential in this area.

One emerging area where related structures have found application is in bioorthogonal chemistry. This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Dihydro-2H-pyran (DHP), a related unsaturated analog of the tetrahydropyran ring, has been used as a substituent in stable tetrazines for bioorthogonal reactions. researchgate.net These DHP-substituted tetrazines exhibit fast reaction rates, which are advantageous for labeling biomolecules in vivo. researchgate.net

Given this precedent, future research could focus on adapting the this compound scaffold for use in chemical biology. Potential applications include:

Development of Novel Bioorthogonal Reagents: The tetrahydropyran ring could be functionalized with reactive groups suitable for bioorthogonal ligation reactions, potentially offering new tools with unique reactivity or stability profiles.

Design of Small Molecule Probes: By attaching a fluorescent dye, affinity tag, or other reporter group to the this compound scaffold, it could be developed into a probe for imaging or identifying specific biological targets.

Scaffolds for Fragment-Based Drug Discovery: The simple, rigid structure of this compound makes it an attractive starting point for fragment-based screening to identify new ligands for proteins of interest.

The integration of this compound into chemical biology tools and probes represents a promising, albeit underexplored, avenue for future research. As the demand for sophisticated molecular tools to study complex biological systems continues to grow, the versatility of this compound may yet be harnessed to provide new insights into the workings of the cell.

Q & A

Q. What are the most efficient synthetic routes for Tetrahydro-2H-pyran-4-ol, and how do reaction conditions influence yield?

this compound can be synthesized via acid-catalyzed cyclization of diols or aldehydes under solvent-free conditions. For example, modified halloysite clay catalysts (e.g., HCl-treated at 30–100°C) promote the cyclization of isoprenol with isovaleraldehyde, yielding cis/trans isomers. Optimization involves adjusting catalyst acidity (characterized by XRD and MAS NMR) and reaction time to achieve >80% yield . Alternative methods include NaCNBH3-mediated reductive amination for derivatives like (2S,4R,5R)-2-benzyl analogs, requiring anhydrous solvents and controlled pH .

Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, (2S,4R,5R)-isomers show distinct splitting patterns (δ 3.5–4.5 ppm for pyran protons) and coupling constants (J = 8–12 Hz) .
  • FT-IR : O–H stretches (~3200–3400 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) validate ring integrity .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 102.13 for [M+H]⁺) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates cis/trans isomers (Rf difference ~0.2) .
  • Crystallization : Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>98%) for derivatives like 4-carboxamide analogs .
  • Distillation : Vacuum distillation (bp 183°C at 760 mmHg) removes low-boiling byproducts .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Chiral catalysts (e.g., BINOL-phosphoric acids) induce enantioselectivity in Prins cyclizations, yielding enantiomeric excess (ee) >90% for (4R)-isomers. Computational modeling (DFT) predicts transition-state stabilization via hydrogen bonding between the catalyst and aldehyde carbonyl . For diastereomeric control, steric hindrance from bulky substituents (e.g., 4-fluorophenyl groups) directs axial/equatorial positioning in intermediates .

Q. What experimental approaches resolve contradictions in reported reaction kinetics for this compound oxidation?

Discrepancies in oxidation rates (e.g., using KMnO4 vs. CrO3) arise from solvent polarity and pH effects. Controlled studies in acetonitrile/water (9:1) at pH 7 show first-order kinetics for KMnO4 (k = 0.12 min⁻¹), while CrO3 in acidic conditions follows zero-order kinetics due to catalyst saturation . In situ FT-IR monitors intermediate carbonyl species to validate mechanisms .

Q. How is this compound utilized in pharmacokinetic modeling of drug metabolites?

As a cytochrome P450 (CYP3A4) substrate, its metabolic stability is assessed via:

  • In vitro microsomal assays : Half-life (t₁/₂) and intrinsic clearance (Clint) measured using liver microsomes (e.g., t₁/₂ = 45 min, Clint = 12 μL/min/mg protein) .
  • PBPK modeling : Physiologically based models extrapolate human exposure using partition coefficients (logP = 0.85) and tissue-binding data .
  • Isotope labeling : ¹⁴C-labeled derivatives track metabolite distribution in rodent studies .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. ethanol) are resolved by temperature-controlled phase diagrams .
  • Advanced Analytics : MD simulations (AMBER force field) predict conformational flexibility of the pyran ring, correlating with bioactivity .
  • Safety : Waste containing this compound derivatives requires neutralization (pH 7–8) before disposal to prevent environmental release .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.